Sodium 2,4,6-trifluorobenzene-1-sulfinate
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Overview
Description
Sodium 2,4,6-trifluorobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2F3NaO2S and a molecular weight of 218.13 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sodium 2,4,6-trifluorobenzene-1-sulfinate typically involves the reaction of 2,4,6-trifluorobenzenesulfonyl chloride with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,4,6-trifluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 2,4,6-trifluorobenzene-1-sulfinate is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of organosulfur compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 2,4,6-trifluorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to other molecules, thereby modifying their chemical properties. This transfer is facilitated by the presence of electron-withdrawing fluorine atoms, which enhance the reactivity of the sulfonyl group .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trifluorobenzene: Similar in structure but lacks the sulfonate group.
2,4,6-Trifluorobenzenesulfonyl chloride: A precursor in the synthesis of Sodium 2,4,6-trifluorobenzene-1-sulfinate.
Uniqueness
This compound is unique due to its combination of fluorine atoms and a sulfonate group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in various synthetic applications where other compounds may not be as effective .
Properties
Molecular Formula |
C6H2F3NaO2S |
---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
sodium;2,4,6-trifluorobenzenesulfinate |
InChI |
InChI=1S/C6H3F3O2S.Na/c7-3-1-4(8)6(12(10)11)5(9)2-3;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
ALQDFAUMYINBIE-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)[O-])F)F.[Na+] |
Origin of Product |
United States |
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